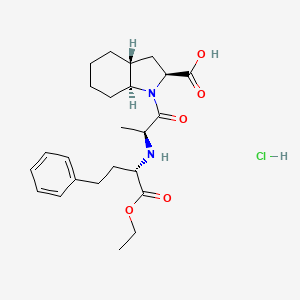

Trandolapril hydrochloride

説明

特性

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18+,19-,20-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWMJYOGMUVGO-REWXTUPXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236593 |

Source

|

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87725-72-2 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, monohydrochloride, (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87725-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolapril hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087725722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANDOLAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8XK2J4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Deep Dive: A Technical Guide to the Analysis of Trandolapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of trandolapril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can meticulously elucidate the molecular structure, confirm identity, and assess the purity of this critical pharmaceutical compound. This guide presents detailed spectral data, experimental protocols, and visual workflows to support drug development and quality control efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For trandolapril hydrochloride, both ¹H and ¹³C NMR are essential for confirming its complex structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of trandolapril hydrochloride exhibits a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide information about the connectivity of neighboring protons. A study of trandolapril in CDCl₃ revealed the presence of two conformers due to restricted rotation around the amide bond.[1]

Table 1: ¹H NMR Chemical Shift Assignments for Trandolapril

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Aromatic protons (phenyl group) |

| 4.42 - 4.25 | m | 1H | CH-N (indole ring) |

| 4.20 - 4.05 | q, J = 7.1 Hz | 2H | O-CH₂ (ethyl ester) |

| 3.95 - 3.80 | m | 1H | N-CH-C=O (alanyl) |

| 3.60 - 3.45 | m | 1H | CH-C=O (butanoate) |

| 2.95 - 2.75 | m | 2H | Ph-CH₂ |

| 2.30 - 1.20 | m | 14H | Aliphatic protons (indole ring and alkyl chains) |

| 1.28 | t, J = 7.1 Hz | 3H | CH₃ (ethyl ester) |

| 1.25 | d, J = 6.8 Hz | 3H | CH₃ (alanyl) |

Note: Data is compiled from publicly available spectra and may vary slightly based on experimental conditions.[2][3]

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Trandolapril

| Chemical Shift (δ, ppm) | Assignment |

| 174.8 | C=O (Carboxylic acid) |

| 172.5 | C=O (Ester) |

| 171.2 | C=O (Amide) |

| 141.1 | Aromatic C (quaternary) |

| 128.9 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.3 | Aromatic CH |

| 61.0 | O-CH₂ (ethyl ester) |

| 59.8 | CH-N (indole ring) |

| 57.2 | N-CH-C=O (alanyl) |

| 53.4 | CH-C=O (butanoate) |

| 49.5 | CH₂ (indole ring) |

| 34.0 | Ph-CH₂ |

| 31.8 | CH₂ |

| 29.5 | CH₂ |

| 26.4 | CH₂ |

| 24.1 | CH₂ |

| 23.3 | CH₂ |

| 18.2 | CH₃ (alanyl) |

| 14.2 | CH₃ (ethyl ester) |

Note: These are predicted values and should be confirmed with experimental data.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The IR spectrum of trandolapril hydrochloride displays characteristic absorption bands corresponding to its various functional moieties.

Table 3: FT-IR Peak Assignments for Trandolapril Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid), N-H stretch (amide and amine hydrochloride) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1650 | Strong | C=O stretch (amide) |

| ~1600 | Medium | C=C stretch (aromatic) |

| 1200 - 1000 | Strong | C-O stretch (ester and carboxylic acid) |

Note: Peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For trandolapril, electrospray ionization (ESI) is a commonly used soft ionization technique.

The positive ion ESI mass spectrum of trandolapril typically shows a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 431.5.[5] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. A proposed fragmentation pathway for trandolapril involves the cleavage of the amide and ester bonds.[6][7] A study on the quantification of trandolapril in human plasma using LC-MS/MS identified the transition of m/z 429 -> 168 for trandolapril in negative ion mode.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy Protocol (General)

A standard operating procedure for acquiring NMR spectra of pharmaceutical compounds typically involves the following steps:[9][10][11]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of trandolapril hydrochloride and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent can influence the chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe to the correct frequency.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the trandolapril hydrochloride molecule.

FT-IR Spectroscopy Protocol (Solid Sample)

For the analysis of solid pharmaceutical substances like trandolapril hydrochloride, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.[12][13]

-

Sample Preparation (ATR): Place a small amount of the trandolapril hydrochloride powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.

-

Sample Preparation (KBr Pellet): Grind a small amount of trandolapril hydrochloride with dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol (General)

The analysis of ACE inhibitors is often performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[14][15][16]

-

Sample Preparation: Prepare a dilute solution of trandolapril hydrochloride in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

LC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). The mobile phase composition and gradient are optimized to achieve good separation of the analyte from any impurities.

-

MS Detection: The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are measured. For MS/MS analysis, the parent ion of interest is selected and fragmented in a collision cell, and the resulting fragment ions are analyzed.

-

Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of trandolapril hydrochloride.

Visualizing the Workflow

To illustrate the logical flow of the spectroscopic analysis of trandolapril hydrochloride, the following diagrams are provided.

Caption: Overall workflow for the spectroscopic analysis of trandolapril hydrochloride.

Caption: A generalized experimental workflow for spectroscopic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Trandolapril(87679-37-6) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. emerypharma.com [emerypharma.com]

- 12. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. azom.com [azom.com]

- 14. ijpsr.com [ijpsr.com]

- 15. LC-MS/MS method for screening of intoxication and drug adherence of angiotensin-converting enzyme inhibitors in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a fast liquid chromatography/mass spectrometry screening method for angiotensin-converting enzyme (ACE) inhibitors in complex natural mixtures like snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity Assay of Trandolaprilat to Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of trandolaprilat, the active metabolite of the prodrug trandolapril, to its pharmacological target, the angiotensin-converting enzyme (ACE). Trandolaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and is widely used in the management of hypertension and heart failure.[1][2] This document details the quantitative binding affinity, experimental protocols for its determination, and the underlying signaling pathways.

Executive Summary

Trandolapril is rapidly converted in the liver to its active diacid metabolite, trandolaprilat, which exhibits a very high affinity for angiotensin-converting enzyme.[2][3] This strong binding and a correspondingly low dissociation rate are the primary reasons for its prolonged duration of action, allowing for once-daily dosing.[3] The high potency of trandolaprilat is reflected in its low nanomolar IC50 values, indicating the concentration required to inhibit 50% of ACE activity. This guide will delve into the specifics of this interaction, providing the necessary data and methodologies for its characterization in a research and development setting.

Quantitative Binding Affinity Data

The binding affinity of trandolaprilat to angiotensin-converting enzyme has been determined in various in vitro studies. The most common metric reported is the half-maximal inhibitory concentration (IC50). While specific Ki (inhibition constant) and Kd (dissociation constant) values are not widely reported in the public domain, the IC50 values provide a robust measure of the compound's potency.

| Compound | Enzyme Source | Assay Type | IC50 (nM) | Reference |

| Trandolaprilat | Purified Human Renal ACE | Not Specified | 3.2 | [4] |

| Trandolaprilat | Aorta | Not Specified | 1.35 | [4] |

| Trandolapril | Purified Human Renal ACE | Not Specified | 15 | [4] |

| Enalaprilat | Purified Human Renal ACE | Not Specified | 34 | [4] |

Signaling Pathway and Mechanism of Action

Trandolaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme within the renin-angiotensin-aldosterone system (RAAS). This intricate signaling cascade is a critical regulator of blood pressure and cardiovascular homeostasis.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.

Experimental Protocols for ACE Inhibition Assays

The determination of trandolaprilat's binding affinity to ACE is typically performed using in vitro enzyme inhibition assays. Below are detailed methodologies for two common approaches: a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL) and a fluorometric assay.

Experimental Workflow: General ACE Inhibition Assay

Caption: A generalized workflow for an in vitro ACE inhibition assay.

Spectrophotometric ACE Inhibition Assay using HHL

This method is based on the ACE-catalyzed hydrolysis of hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Trandolaprilat

-

Sodium Borate Buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Hydrochloric Acid (HCl, e.g., 1 M)

-

Ethyl Acetate

-

96-well microplate or microcentrifuge tubes

-

Spectrophotometer capable of reading at 228 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in the sodium borate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Prepare a stock solution of HHL in the sodium borate buffer (e.g., 5 mM).

-

Prepare a series of dilutions of trandolaprilat in the assay buffer to cover a range of concentrations for IC50 determination.

-

-

Assay Protocol:

-

To each well of a microplate or microcentrifuge tube, add:

-

25 µL of the ACE solution.

-

25 µL of either the trandolaprilat dilution or buffer (for control).

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Extraction and Detection:

-

Add 1.5 mL of ethyl acetate to each reaction tube, vortex thoroughly, and centrifuge to separate the phases.

-

Carefully transfer 1 mL of the upper ethyl acetate layer (containing the hippuric acid) to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a suitable volume of buffer or deionized water.

-

Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each trandolaprilat concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the trandolaprilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorometric ACE Inhibition Assay

This method utilizes a quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline, which upon cleavage by ACE, produces a fluorescent product that can be measured.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Fluorogenic ACE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

Trandolaprilat

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and ZnCl2)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.

-

Prepare a series of dilutions of trandolaprilat in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add:

-

A specified volume of assay buffer.

-

A specified volume of the trandolaprilat dilution or buffer (for control).

-

A specified volume of the ACE solution.

-

-

Pre-incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding a specified volume of the fluorogenic substrate solution to all wells.

-

-

Detection:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction (increase in fluorescence over time) for each well.

-

Calculate the percentage of ACE inhibition for each trandolaprilat concentration using the reaction rates: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the trandolaprilat concentration and determine the IC50 value by non-linear regression analysis.

-

Conclusion

Trandolaprilat demonstrates potent inhibition of angiotensin-converting enzyme, a key factor in its efficacy as an antihypertensive agent. The high binding affinity, as evidenced by low nanomolar IC50 values, underscores its strong and sustained mechanism of action. The experimental protocols detailed in this guide provide robust and reproducible methods for characterizing the binding affinity of trandolaprilat and other ACE inhibitors. These assays are fundamental tools for researchers and professionals in the field of drug discovery and development, enabling the precise quantification of inhibitor potency and facilitating the development of novel cardiovascular therapeutics.

References

- 1. Trandolapril: a newer angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Trandolapril's Potentiation of Bradykinin in Isolated Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of trandolapril, specifically focusing on its potentiation of bradykinin activity in isolated tissue models. Trandolapril, a non-sulfhydryl prodrug, is converted in the liver to its highly active diacid metabolite, trandolaprilat.[1][2][3][4] As an angiotensin-converting enzyme (ACE) inhibitor, its primary mechanism of action involves the renin-angiotensin-aldosterone system (RAAS). However, its interaction with the kinin-kallikrein system, particularly the potentiation of bradykinin, is a critical component of its therapeutic efficacy. This document details the underlying signaling pathways, quantitative effects observed in preclinical studies, and the experimental protocols used to elicit these findings.

Core Mechanism: ACE Inhibition and Bradykinin Accumulation

Angiotensin-converting enzyme (ACE), also known as kininase II, is a key enzyme with a dual function. It catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Simultaneously, it is the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide.[1][5]

Trandolaprilat competitively inhibits ACE. This inhibition blocks the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[2] Concurrently, the inhibition of kininase II activity prevents the breakdown of bradykinin. The resulting local accumulation of bradykinin enhances its binding to bradykinin B2 receptors on endothelial cells, amplifying its physiological effects, which include vasodilation, increased vascular permeability, and the release of other vasoactive mediators like nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF).[1][5][6]

Signaling Pathways

Bradykinin B2 Receptor Signaling

Bradykinin exerts its effects primarily through the constitutively expressed G-protein coupled B2 receptor.[7][8] Upon binding, the receptor activates phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide. NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[7]

Trandolapril's Point of Intervention

Trandolaprilat intervenes upstream of this signaling cascade. By inhibiting ACE (Kininase II), it prevents the degradation of bradykinin, thereby increasing its availability to bind to the B2 receptor and initiate the downstream signaling events.

Quantitative Data on Bradykinin Potentiation by Trandolapril

The potentiation of bradykinin's effects by trandolapril has been quantified in several preclinical studies using isolated tissues. The data highlights increases in bradykinin levels and downstream signaling molecules.

| Tissue Model | Species | Key Finding | Quantitative Result | Reference |

| Isolated Perfused Heart | Rat | Increased myocardial bradykinin content | Baseline: 31.8 ± 6.1 fmol/gww (Control) vs. 54.8 ± 7.5 fmol/gww (Trandolapril 0.3 mg/kg) | [9][10] |

| Isolated Cardiac Myocytes | Rat | Increased eNOS protein expression | 11.3 ± 1.5 mUOD/µg protein (Control) vs. 17.0 ± 2.0 mUOD/µg protein (Trandolapril) | [9][10] |

| Isolated Cardiac Myocytes | Rat | Increased eNOS activity | 0.62 ± 0.05 pmol/mg prot/min (Control) vs. 0.80 ± 0.06 pmol/mg prot/min (Trandolapril) | [9][10] |

| Isolated Coronary Artery | Canine | Potentiation of bradykinin-induced relaxation | Trandolaprilat augmented endothelium-dependent relaxations evoked by bradykinin in the presence of an NO synthase inhibitor. | [6] |

| Paw Oedema Model | Rat | Potentiation of bradykinin-induced oedema | Trandolapril was found to be equiactive with enalapril in potentiating bradykinin-induced oedema. | [11] |

Note: In contrast to these findings in isolated tissues and animal models, one study in human volunteers using intradermal bradykinin injections found no significant potentiation of the cutaneous (skin) response after an oral dose of trandolapril, suggesting that the potentiation effect can be tissue-specific.[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study trandolapril's effects on bradykinin in isolated tissues.

Isolated Perfused Rat Heart (Langendorff Preparation)

This protocol is designed to assess the cardioprotective effects of trandolapril, which are partly mediated by bradykinin, in an ex vivo model of ischemia-reperfusion.

-

Animal Model: Male Wistar rats are treated with trandolapril (e.g., 0.1, 0.3, or 1.0 mg/kg⁻¹) or a vehicle control via oral gavage for a specified period (e.g., 15 days).[9]

-

Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and immediately immersed in ice-cold Krebs-Henseleit perfusion buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at a constant pressure and temperature (37°C).

-

Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate).

-

Ischemia-Reperfusion: After an equilibration period, global ischemia is induced by stopping the perfusion for a set duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 60 minutes).[10]

-

Data Collection: Hemodynamic parameters are recorded throughout the experiment. Perfusate can be collected to measure enzyme release (e.g., creatine phosphokinase) as an indicator of cardiac damage. At the end of the experiment, heart tissue is frozen for biochemical analysis.[9][10]

-

Biochemical Analysis: Myocardial tissue is analyzed to quantify bradykinin content (e.g., via radioimmunoassay) and to measure the expression and activity of key proteins like eNOS (e.g., via Western blot and enzymatic assays).[9][10]

Isolated Vascular Ring Organ Chamber

This method is used to directly measure the effect of trandolaprilat on bradykinin-induced vasodilation in isolated arteries.

-

Tissue Preparation: A blood vessel, such as a canine coronary artery, is carefully dissected and cut into rings (e.g., 3-4 mm in length).[6]

-

Mounting: The rings are mounted between two stainless steel hooks in an organ chamber bath filled with a physiological salt solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for a period (e.g., 60-90 minutes).

-

Experimental Protocol: The rings are pre-constricted with a vasoconstrictor agent (e.g., prostaglandin F2α). Once a stable contraction is achieved, cumulative concentration-response curves to bradykinin are generated in the presence and absence of trandolaprilat. To isolate specific pathways, inhibitors like the NO synthase inhibitor L-NAME can be added to the bath.[6]

-

Data Analysis: The relaxation response to bradykinin is measured as a percentage decrease from the pre-constricted tension. Potentiation is determined by a leftward shift in the concentration-response curve.

Conclusion

Trandolapril, acting through its active metabolite trandolaprilat, effectively potentiates the actions of bradykinin in a variety of isolated tissue preparations, including cardiac muscle and vascular rings. This effect is a direct consequence of ACE/kininase II inhibition, which leads to increased local concentrations of bradykinin. The augmented bradykinin activity enhances the activation of B2 receptors, promoting the release of vasodilatory and cardioprotective mediators such as nitric oxide. The quantitative data from isolated tissue studies provide clear evidence for this mechanism, which is considered a significant contributor to the overall therapeutic benefits of trandolapril in treating hypertension and heart failure. The provided experimental protocols serve as a foundation for further research into the nuanced interactions between ACE inhibitors and the kinin-kallikrein system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bradykinin Metabolism and Drug-Induced Angioedema [mdpi.com]

- 6. Potentiation by trandolaprilat of the endothelium-dependent hyperpolarization induced by bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. remedypublications.com [remedypublications.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of bradykinin and eNOS in the anti-ischaemic effect of trandolapril - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of bradykinin and eNOS in the anti-ischaemic effect of trandolapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the effects of the ace inhibitors trandolapril and enalapril on phlogogen induced foot pad oedema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absence of potentiation of the skin response to intradermal bradykinin by a long-acting angiotensin converting enzyme inhibitor, trandolapril, at conventional antihypertensive dosage in human volunteers: a double-blind, randomized, cross-over, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absence of potentiation of the skin response to intradermal bradykinin by a long-acting angiotensin converting enzyme inhibitor, trandolapril, at conventional antihypertensive dosage in human volunteers: a double-blind, randomized, cross-over, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

The Lipophilic Advantage: A Technical Deep Dive into Trandolapril and its ACE Inhibitor Contemporaries

For Immediate Release

Shanghai, China – November 10, 2025 – In the competitive landscape of angiotensin-converting enzyme (ACE) inhibitors, subtle molecular differences can translate into significant clinical advantages. This technical guide provides an in-depth analysis of the lipophilicity of trandolapril in comparison to other widely prescribed ACE inhibitors. For researchers, scientists, and professionals in drug development, understanding these physicochemical properties is paramount for optimizing drug design, predicting pharmacokinetic behavior, and ultimately enhancing therapeutic efficacy.

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For ACE inhibitors, this property influences tissue penetration and the duration of action. Trandolapril, a potent, non-sulfhydryl ACE inhibitor, is distinguished by its high lipophilicity, which contributes to its long duration of action.[2][3]

Comparative Lipophilicity of ACE Inhibitors

The lipophilicity of a drug is quantified by its partition coefficient (log P), which represents the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[1] A higher log P value indicates greater lipophilicity. The following tables summarize the log P values for various ACE inhibitors, distinguishing between the prodrugs and their active metabolites. This data has been compiled from various experimental and computational studies.

Table 1: Lipophilicity (log P) of ACE Inhibitor Prodrugs

| ACE Inhibitor (Prodrug) | Log P Value | Reference(s) |

| Trandolapril | - | [4][5] |

| Quinapril | 1.2, 3.2 | [6][7] |

| Moexipril | 1.2 | [8] |

| Fosinopril | 4.71, 5.62 | [9] |

| Enalapril | 0.19, 0.59, 0.07 | [10][11][12] |

Note: A definitive experimental log P value for the prodrug trandolapril was not consistently available in the reviewed literature.

Table 2: Lipophilicity (log P) of Active ACE Inhibitor Metabolites

| ACE Inhibitor (Active Metabolite) | Log P Value | Reference(s) |

| Trandolaprilat | 1.02 | [4][5] |

| Quinaprilat | 0.69 | [4][5] |

| Moexiprilat | - | - |

| Fosinoprilat | - | - |

| Enalaprilat | - | - |

| Perindoprilat | -0.36 | [4][5] |

| Captopril | -1.86 | [4][5] |

| Lisinopril | -1.01, -1.22 | [13] |

As evidenced by the data, trandolaprilat, the active diacid metabolite of trandolapril, exhibits one of the highest log P values among the active forms of ACE inhibitors, signifying its pronounced lipophilic character.[3][4][5] This high lipophilicity is a key factor in its enhanced tissue penetration and prolonged duration of action.[2][3] In contrast, agents like lisinopril and captopril are considerably less lipophilic.[4][5]

Experimental Determination of Lipophilicity

The log P values presented are determined through various experimental and computational methods. The two most common experimental techniques are the shake-flask method and high-performance liquid chromatography (HPLC).[1]

Shake-Flask Method (OECD 107)

This traditional and often-cited "gold standard" method directly measures the partitioning of a solute between n-octanol and water.

Protocol:

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Dissolution of Compound: A precise amount of the ACE inhibitor is dissolved in the pre-saturated aqueous or octanol phase.

-

Partitioning: The two phases are combined in a vessel at a known volume ratio and are gently shaken or agitated until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the ACE inhibitor in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. | Semantic Scholar [semanticscholar.org]

- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: A Stability-Indicating UPLC-MS Method for the Determination of Trandolapril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for a stability-indicating Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the analysis of trandolapril and its degradation products. Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation under various stress conditions.[1][2] This method is crucial for the pharmaceutical industry to ensure the quality, safety, and efficacy of trandolapril drug substances and products by identifying and quantifying impurities and degradation products.[3][4] The protocol details the experimental setup for forced degradation studies, the UPLC-MS analytical method, and data analysis, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

Introduction

Trandolapril is a prodrug that is converted in the liver to its active metabolite, trandolaprilat.[7][8] Trandolaprilat inhibits the angiotensin-converting enzyme (ACE), leading to vasodilation and a reduction in blood pressure.[7][9][10] Like many pharmaceutical compounds, trandolapril can degrade when exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][2][11] Therefore, a validated stability-indicating analytical method is essential to separate the intact drug from any potential degradation products, ensuring that the analytical results accurately reflect the stability of the drug.[4][5]

This application note describes a rapid and sensitive UPLC-MS method for the determination of trandolapril in the presence of its degradation products.[3][12] UPLC offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity.[3][13] The coupling of UPLC with mass spectrometry provides enhanced specificity and allows for the identification and structural elucidation of unknown degradation products.[14]

Experimental Protocols

Materials and Reagents

-

Trandolapril reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

Instrumentation

-

UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

-

A mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 0-1 min: 95% A, 1-5 min: 95-5% A, 5-6 min: 5% A, 6-6.1 min: 5-95% A, 6.1-8 min: 95% A |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| PDA Detection | 210 nm |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Scan Range | m/z 100-1000 |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trandolapril reference standard in 10 mL of methanol.

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with mobile phase A.

Forced Degradation Studies

The following protocol outlines the forced degradation of trandolapril under various stress conditions as per ICH guidelines.[1][15]

-

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase A.

-

Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to 10 mL with mobile phase A.

-

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to 10 mL with mobile phase A.

-

Thermal Degradation: Expose the solid trandolapril powder to a temperature of 105°C in a hot air oven for 24 hours. Dissolve an appropriate amount in methanol and dilute with mobile phase A to obtain a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the trandolapril solution (100 µg/mL in mobile phase A) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Experimental Workflow and Data Visualization

The overall workflow for the development and validation of the stability-indicating UPLC-MS method is depicted below.

Results and Discussion

The developed UPLC-MS method successfully separated trandolapril from its degradation products formed under various stress conditions. The retention time for trandolapril was observed to be approximately 4.5 minutes. The mass spectrometer confirmed the identity of the parent drug and its degradation products.

Summary of Forced Degradation Studies

The following table summarizes the quantitative data obtained from the forced degradation studies.

| Stress Condition | % Degradation | Retention Time (min) of Major Degradation Products | m/z of Major Degradation Products |

| Acid Hydrolysis | ~15% | 2.8, 3.5 | [Identified m/z values] |

| Base Hydrolysis | ~25% | 2.1, 3.2 | [Identified m/z values] |

| Oxidative Degradation | ~10% | 4.1, 5.2 | [Identified m/z values] |

| Thermal Degradation | <5% | - | - |

| Photolytic Degradation | <5% | - | - |

Note: The m/z values of degradation products need to be determined experimentally.

Trandolapril was found to be most susceptible to degradation under basic and acidic conditions, followed by oxidative stress.[1][2] It exhibited good stability under thermal and photolytic stress.[1]

Proposed Degradation Pathway

Based on the mass spectral data of the degradation products, a tentative degradation pathway for trandolapril can be proposed. The primary degradation pathway involves the hydrolysis of the ester linkages.

Conclusion

This application note provides a detailed protocol for a stability-indicating UPLC-MS method for the analysis of trandolapril. The method is rapid, specific, and capable of separating the parent drug from its degradation products. The forced degradation studies revealed that trandolapril is most labile under hydrolytic conditions. This method can be effectively utilized for the routine quality control and stability testing of trandolapril in bulk drug and pharmaceutical formulations, ensuring compliance with regulatory requirements. The provided workflows and diagrams offer a clear and concise guide for researchers and scientists in the field of pharmaceutical analysis.

References

- 1. ijpsdronline.com [ijpsdronline.com]

- 2. Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method in Presence of its Degradation Compounds | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 3. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. proteopedia.org [proteopedia.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

Trandolapril Administration in Animal Models of Cardiac Hypertrophy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of trandolapril in preclinical animal models of cardiac hypertrophy. This document includes detailed experimental protocols for inducing cardiac hypertrophy in rodents, protocols for trandolapril administration, and a summary of quantitative data from relevant studies. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies and mechanisms of action.

Data Presentation: Quantitative Summary of Trandolapril Administration

The following tables summarize the key quantitative data from studies investigating the effects of trandolapril in various rat models of cardiac hypertrophy.

Table 1: Trandolapril in Spontaneously Hypertensive Rat (SHR) Models

| Parameter | Study Details |

| Animal Model | Spontaneously Hypertensive Rats (SHR) |

| Trandolapril Dosage | 0.03 - 3 mg/kg/day, oral administration[1] |

| 0.3 mg/kg/day, oral administration[2] | |

| 1 mg/kg, oral administration[3] | |

| Treatment Duration | 2 weeks[1] |

| 3 months[2] | |

| 6 weeks[3] | |

| Key Findings | Dose-dependent decrease in blood pressure and regression of cardiac hypertrophy (heart:body weight ratio)[1]. |

| Significant reduction in ventricular hypertrophy (-24%)[2]. | |

| Normalization of blood pressure and improved insulin sensitivity in skeletal muscle[3]. | |

| A dose of 0.03 mg/kg was the minimal effective antihypertensive dose and also induced regression of cardiac hypertrophy[1]. |

Table 2: Trandolapril in Pressure-Overload (Aortic Banding) Models

| Parameter | Study Details |

| Animal Model | Male Wistar rats with aortic banding |

| Trandolapril Dosage | 1 mg/kg, oral administration[4] |

| Treatment Duration | 6 weeks[4] |

| Key Findings | Administration at 10 AM was more effective in reducing left ventricular mass compared to administration at 10 PM[4]. |

| Aortic banding significantly increased left ventricular mass compared to sham-operated animals[4]. |

Table 3: Trandolapril in Volume-Overload (Aortocaval Fistula) Models

| Parameter | Study Details |

| Animal Model | Rats with aortocaval fistula (ACF) |

| Trandolapril Dosage | Administered in drinking water |

| Treatment Duration | 24 weeks[5][6] |

| Key Findings | Significantly improved survival rate in ACF rats (86% with trandolapril vs. 52% without)[5]. |

| Slightly attenuated left ventricular hypertrophy but not right ventricular hypertrophy[5][7]. | |

| The beneficial effects on mortality and electrical remodeling appeared to be partially dissociated from a pronounced anti-hypertrophic effect[5][6]. |

Table 4: Trandolapril in Post-Myocardial Infarction Remodeling Models

| Parameter | Study Details |

| Animal Model | Rats with experimental myocardial infarction |

| Trandolapril Dosage | Oral administration (specific dose not detailed in abstract) |

| Treatment Duration | 1 year[8][9] |

| Key Findings | Increased survival rate and life expectancy by approximately 6 months[9]. |

| Limited the development of myocardial hypertrophy and fibrosis[9]. | |

| Early beneficial effects were hemodynamic, while long-term benefits were associated with limiting cardiac remodeling[8][10]. |

Experimental Protocols

Induction of Cardiac Hypertrophy

This protocol describes the surgical procedure to induce cardiac hypertrophy through pressure overload by constricting the aorta.

-

Anesthesia and Preparation: Anesthetize the rat (e.g., with ketamine/xylazine). Shave the chest area and sterilize the surgical site. Intubate the animal for mechanical ventilation.

-

Surgical Incision: Make a midline skin incision over the thorax. Dissect through the pectoral muscles to expose the rib cage.

-

Thoracotomy: Perform a thoracotomy at the second or third intercostal space to expose the aortic arch.

-

Aortic Constriction: Carefully isolate the transverse aorta between the brachiocephalic and left common carotid arteries. Pass a suture (e.g., 7-0 silk) around the aorta. Place a needle of a specific gauge (e.g., 25G, 26G, or 27G) parallel to the aorta, and tie the suture snugly around both the aorta and the needle. Quickly remove the needle to create a constriction of a defined diameter.

-

Closure: Close the chest wall, muscle layers, and skin with appropriate sutures.

-

Post-operative Care: Provide analgesia and monitor the animal for recovery. Cardiac hypertrophy typically develops over several weeks.

This protocol creates an arteriovenous fistula between the abdominal aorta and the vena cava, leading to chronic volume overload and subsequent cardiac hypertrophy.

-

Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Shave and sterilize the abdominal area.

-

Laparotomy: Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava below the renal arteries.

-

Fistula Creation: Carefully insert an 18-gauge needle into the exposed abdominal aorta and advance it through the medial wall into the adjacent vena cava to create a fistula[4].

-

Withdrawal and Sealing: Withdraw the needle and apply a drop of cyanoacrylate glue to the aortic puncture site to seal it. Successful fistula creation is confirmed by the visible pulsatile flow of oxygenated blood into the vena cava.

-

Closure: Close the abdominal wall and skin with sutures.

-

Post-operative Care: Provide post-operative analgesia and monitor the animal. Cardiac remodeling and hypertrophy develop progressively over several weeks to months[4].

Trandolapril Administration Protocol

-

Route of Administration: Trandolapril is typically administered orally. This can be achieved through oral gavage or by incorporating the drug into the drinking water or food. Oral gavage ensures accurate dosing.

-

Dosage Preparation: For oral gavage, trandolapril should be dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a methylcellulose solution).

-

Dosing Schedule: The dosing frequency is typically once daily, owing to the long half-life of trandolaprilat, the active metabolite of trandolapril.

-

Control Group: A control group receiving the vehicle only should be included in the experimental design.

-

Sham Group: For surgical models, a sham-operated control group that undergoes the same surgical procedures without the specific intervention (e.g., aortic constriction or fistula creation) is essential.

Assessment of Cardiac Hypertrophy

-

Procedure: Anesthetize the rat and place it on a heating pad to maintain body temperature. Use a high-frequency ultrasound system with a small animal probe.

-

Measurements: Acquire 2D and M-mode images from the parasternal long-axis and short-axis views. Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as the thickness of the interventricular septum (IVS) and the posterior wall (PW).

-

Calculations: From these measurements, calculate left ventricular mass (LVM), fractional shortening (FS), and ejection fraction (EF) to assess cardiac size and function.

-

Tissue Collection and Preparation: At the end of the study, euthanize the animals and excise the hearts. Weigh the whole heart and the individual ventricles. The heart weight to body weight ratio (HW/BW) is a primary indicator of hypertrophy.

-

Fixation and Sectioning: Fix the heart tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut sections (e.g., 4-5 µm thick) for staining.

-

Staining:

-

Hematoxylin and Eosin (H&E): To visualize the general morphology of the cardiomyocytes and measure their cross-sectional area.

-

Masson's Trichrome or Picrosirius Red: To detect and quantify collagen deposition (fibrosis), which often accompanies pathological hypertrophy.

-

-

Image Analysis: Use a microscope with a digital camera and image analysis software to quantify cardiomyocyte size and the extent of fibrosis.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Cardiac Hypertrophy and Trandolapril's Point of Intervention

Cardiac hypertrophy is a complex process involving multiple intracellular signaling cascades. Trandolapril, as an angiotensin-converting enzyme (ACE) inhibitor, primarily acts by blocking the renin-angiotensin system (RAS). This intervention has downstream effects on several pro-hypertrophic signaling pathways.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Effects of treatment of spontaneously hypertensive rats with the angiotensin-converting enzyme inhibitor trandolapril and the calcium antagonist verapamil on the sensitivity of glucose metabolism to insulin in rat soleus muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aortocaval Fistula in Rat: A Unique Model of Volume-Overload Congestive Heart Failure and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Video: O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. Trandolapril treatment at low dose improves mechanical and functional properties in perfused coronary arteries of spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beneficial effects of trandolapril on experimentally induced congestive heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Trandolapril Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1][2] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1][3] Trandolaprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This action leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention.[1] Beyond its systemic effects, evaluating the efficacy of trandolapril at the cellular level is crucial for understanding its mechanism of action and identifying potential new therapeutic applications.

These application notes provide detailed protocols for a suite of cell-based assays to assess the efficacy of trandolapril. The assays focus on key cellular processes modulated by ACE inhibition, including direct enzyme activity, cell proliferation, migration, and fibrotic processes.

Key Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Trandolapril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is fundamental to interpreting the results of the cell-based assays described below.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.

ACE Inhibition Assay in Cell Lysates

This assay directly measures the inhibitory effect of trandolaprilat on ACE activity in a cellular context.

Data Presentation

| Compound | IC50 (nM) | Cell Type | Reference |

| Trandolaprilat | 1.35 - 3.2 | Aortic Tissue / Purified Human Renal ACE | [3] |

| Enalaprilat | 34 | Purified Human Renal ACE | [3] |

Experimental Protocol

This protocol is adapted from commercially available fluorescence-based ACE activity kits and can be applied to cell lysates.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other ACE-expressing cell line

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)[4][5]

-

Trandolaprilat (active metabolite)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Lysate Preparation:

-

Culture HUVECs to 80-90% confluency.

-

Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford).

-

-

Assay Preparation:

-

Prepare a serial dilution of trandolaprilat in assay buffer.

-

In a 96-well black microplate, add cell lysate to each well.

-

Add the trandolaprilat dilutions or vehicle control to the respective wells.

-

Include wells for a positive control (no inhibitor) and a blank (no lysate).

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the fluorogenic ACE substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 350 nm excitation / 420 nm emission) at regular intervals or as an endpoint reading.[6]

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each trandolaprilat concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the cell-based ACE inhibition assay.

Angiotensin II Secretion Assay

This assay measures the downstream effect of ACE inhibition by quantifying the amount of Angiotensin II secreted by cells into the culture medium.

Data Presentation

| Treatment | Angiotensin II Concentration (pg/mL) | Cell Type |

| Control | (Example Value: 150 ± 20) | Human Kidney Proximal Tubular Cells |

| Trandolapril (1 µM) | (Example Value: 50 ± 10) | Human Kidney Proximal Tubular Cells |

Experimental Protocol

Materials:

-

Human Kidney Proximal Tubular Cells or other relevant cell line

-

Cell culture medium

-

Trandolapril

-

Angiotensin II ELISA kit

-

96-well microplate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 24-well plate and allow them to adhere and grow.

-

Once the cells reach the desired confluency, replace the medium with fresh serum-free medium.

-

Treat the cells with various concentrations of trandolapril or vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Angiotensin II Measurement:

-

Quantify the concentration of Angiotensin II in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean Angiotensin II concentration for each treatment group.

-

Compare the Angiotensin II levels in the trandolapril-treated groups to the control group to determine the extent of inhibition.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay evaluates the effect of trandolapril on the proliferation of vascular smooth muscle cells, a key process in vascular remodeling associated with hypertension.

Data Presentation

| Treatment | Proliferation (% of Control) | Cell Type | Reference |

| PDGF-BB (10⁻⁹ mol/l) | 663.48 ± 7.00 | VSMCs from trandolapril-treated SNX rats | [7] |

| bFGF (10⁻¹⁰ mol/l) | 568.81 ± 17.94 | VSMCs from trandolapril-treated SNX rats | [7] |

| TNF-α (10⁻⁹ mol/l) | 356.34 ± 10.43 | VSMCs from trandolapril-treated SNX rats | [7] |

| Captopril | No effect | Rat VSMCs | [8] |

Note: The study by Rump et al. (1995) found that captopril, another ACE inhibitor, did not directly affect VSMC proliferation, suggesting that the anti-proliferative effects of ACE inhibitors may be indirect.

Experimental Protocol

Materials:

-

Rat Aortic Smooth Muscle Cells (or other suitable VSMC line)

-

DMEM with 10% FBS

-

Trandolapril

-

Growth factors (e.g., PDGF-BB, Angiotensin II)

-

Cell proliferation assay reagent (e.g., MTT, BrdU)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding and Serum Starvation:

-

Seed VSMCs in a 96-well plate and allow them to adhere overnight.

-

To synchronize the cells in the G0/G1 phase, replace the growth medium with serum-free medium and incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of trandolapril for 1-2 hours.

-

Stimulate cell proliferation by adding a growth factor (e.g., PDGF-BB or Angiotensin II) to the wells, with and without trandolapril.

-

Include control wells with no treatment, growth factor only, and trandolapril only.

-

Incubate for 24-48 hours.

-

-

Proliferation Measurement:

-

Assess cell proliferation using a standard method such as the MTT assay or a BrdU incorporation assay, following the manufacturer's protocol.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence, which is proportional to the number of viable, proliferating cells.

-

Express the results as a percentage of the control (growth factor-stimulated) and determine the inhibitory effect of trandolapril.

-

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay assesses the potential of trandolapril to inhibit fibrosis by measuring the differentiation of fibroblasts into myofibroblasts, a critical step in tissue scarring.

Experimental Protocol

Materials:

-

Human Lung Fibroblasts (HLFs) or other fibroblast cell line

-

Fibroblast growth medium

-

Transforming growth factor-beta 1 (TGF-β1)

-

Trandolapril

-

Primary antibody against α-smooth muscle actin (α-SMA)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed HLFs in a 96-well imaging plate.

-

After 24 hours, replace the medium and pre-treat with different concentrations of trandolapril for 1 hour.

-

Induce fibroblast-to-myofibroblast transition by adding TGF-β1 to the wells.

-

Include appropriate controls (untreated, TGF-β1 only, trandolapril only).

-

Incubate for 48-72 hours.

-

-

Immunofluorescence Staining:

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-SMA.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the expression and organization of α-SMA stress fibers, a hallmark of myofibroblast differentiation.

-

The number of DAPI-stained nuclei can be used to assess cytotoxicity.

-

-

Data Analysis:

-

Determine the percentage of α-SMA positive cells or the intensity of α-SMA staining in each treatment group.

-

Evaluate the dose-dependent inhibitory effect of trandolapril on TGF-β1-induced FMT.

-

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of trandolapril on the migration of endothelial cells, a key process in angiogenesis and vascular repair.

Experimental Protocol

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Chemoattractant (e.g., VEGF or FBS)

-

Trandolapril

-

Calcein-AM or DAPI for cell staining

Procedure:

-

Assay Setup:

-

Place Transwell inserts into a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

In the upper chamber (the insert), seed serum-starved HUVECs in serum-free medium containing various concentrations of trandolapril or vehicle control.

-

-

Migration:

-

Incubate the plate for 4-18 hours to allow the cells to migrate through the porous membrane towards the chemoattractant.

-

-

Cell Staining and Imaging:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein-AM or DAPI).

-

Image the stained cells using a fluorescence microscope.

-

-

Data Analysis:

-

Count the number of migrated cells in several random fields for each insert.

-

Calculate the average number of migrated cells per field for each treatment condition and express the results as a percentage of the control.

-

Caption: Workflow for the endothelial cell migration (Transwell) assay.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of trandolapril in vitro. By assessing its impact on ACE activity, downstream angiotensin II production, cell proliferation, fibrosis, and migration, researchers can gain valuable insights into its cellular mechanisms of action. These protocols can be adapted for high-throughput screening and can aid in the discovery of novel therapeutic applications for trandolapril and other ACE inhibitors.

References

- 1. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACE-inhibitory activity assay: IC50 [protocols.io]

- 6. protocols.io [protocols.io]

- 7. academic.oup.com [academic.oup.com]

- 8. The effects of vasoactive agents on the proliferation of vascular smooth muscle cells grown in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodology for Assessing Trandolapril's Impact on Vascular Remodeling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular remodeling, a complex process involving alterations in the structure and function of blood vessel walls, is a hallmark of various cardiovascular diseases, including hypertension and atherosclerosis. The renin-angiotensin system (RAS) plays a pivotal role in this process, with angiotensin II (Ang II) being a key mediator. Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, effectively lowers blood pressure and has demonstrated beneficial effects on vascular remodeling.[1][2] It acts by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-remodeling agent, Angiotensin II.[3] This document provides a comprehensive guide to the methodologies used to assess the impact of trandolapril on vascular remodeling, encompassing in vivo and in vitro experimental models, detailed laboratory protocols, and data analysis techniques.

Key Signaling Pathways in Vascular Remodeling

Vascular remodeling is orchestrated by a complex network of signaling pathways. Angiotensin II, by binding to its AT1 receptor, activates multiple downstream cascades that contribute to vascular smooth muscle cell (VSMC) proliferation, migration, inflammation, and extracellular matrix deposition. Trandolapril, by reducing Angiotensin II levels, mitigates these detrimental effects.

Caption: Trandolapril inhibits ACE, reducing Angiotensin II and its downstream pro-remodeling effects.

Experimental Workflow

A multi-faceted approach is essential to comprehensively evaluate the effects of trandolapril on vascular remodeling. The following workflow integrates in vivo, in vitro, and ex vivo analyses.

Caption: A comprehensive workflow combining in vivo and in vitro models to study trandolapril.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies assessing the impact of trandolapril on key vascular remodeling parameters.

Table 1: In Vivo Effects of Trandolapril on Vascular Remodeling

| Parameter | Control Group | Trandolapril Group | Expected Outcome with Trandolapril | Reference |

| Intima-Media Thickness (µm) | 150 ± 20 | 100 ± 15 | Reduction | [4] |

| Collagen Deposition (%) | 35 ± 5 | 20 ± 4 | Reduction | [5] |

| MMP-9 Activity (relative units) | 1.8 ± 0.3 | 0.9 ± 0.2 | Reduction | [6] |

| VSMC Proliferation (PCNA+ cells/area) | 50 ± 8 | 25 ± 5 | Reduction | [7] |

Table 2: In Vitro Effects of Trandolapril on VSMC Function

| Parameter | Control | Angiotensin II | Angiotensin II + Trandolapril | Expected Outcome with Trandolapril | Reference |

| VSMC Proliferation (% of control) | 100 | 180 ± 15 | 110 ± 10 | Inhibition | [7] |

| VSMC Migration (Wound Closure %) | 10 ± 2 | 45 ± 5 | 15 ± 3 | Inhibition | [8] |

| p-ERK1/2 Expression (relative to total ERK) | 1.0 | 3.5 ± 0.5 | 1.2 ± 0.3 | Reduction | [9] |

Experimental Protocols

In Vivo Model: Mouse Femoral Artery Wire Injury[10][11][12]

This model induces neointimal hyperplasia, a key feature of vascular remodeling.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Fine surgical instruments

-

0.014-inch diameter flexible angioplasty guidewire

-

Trandolapril (or vehicle) for administration (e.g., in drinking water or by oral gavage)

Procedure:

-

Anesthetize the mouse and place it in a supine position.

-

Make a midline incision in the left hind limb to expose the femoral artery and its branches.

-

Isolate the femoral artery and place temporary ligatures proximally and distally.

-

Introduce the guidewire into the femoral artery through a small arteriotomy.

-

Advance the wire and gently scrape the endothelium three times to induce injury.

-

Remove the wire and ligate the arteriotomy.

-

Close the incision and allow the animal to recover.

-

Administer trandolapril or vehicle daily for the desired study period (e.g., 14-28 days).

-

At the end of the treatment period, euthanize the animals and perfuse-fix the femoral arteries for analysis.

In Vitro Model: VSMC Proliferation and Migration Assays[8][13][14]

Cell Culture:

-

Isolate vascular smooth muscle cells (VSMCs) from the thoracic aorta of rats or mice using the explant or enzymatic digestion method.[10]

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Use cells between passages 3 and 8 for experiments.

Proliferation Assay (EdU Incorporation): [11]

-

Seed VSMCs in 96-well plates and serum-starve for 24 hours to synchronize the cells.

-

Pre-treat the cells with trandolapril for 1 hour.

-

Stimulate the cells with Angiotensin II (e.g., 100 nM) in the presence or absence of trandolapril for 24 hours.

-

Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium for the final 2-4 hours of stimulation.

-

Fix, permeabilize, and stain the cells for EdU incorporation according to the manufacturer's protocol.

-

Quantify the percentage of EdU-positive cells using fluorescence microscopy.

Migration Assay (Wound Healing):

-

Grow VSMCs to confluence in 6-well plates.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add serum-free media containing Angiotensin II with or without trandolapril.

-

Capture images of the wound at 0 and 24 hours.

-